Betamethasone-d5 21-Phosphate

LC-MS/MS Matrix Effect Ion Suppression

Betamethasone-d5 21-Phosphate is the gold-standard stable isotope-labeled internal standard (SIL-IS) for betamethasone quantification by LC-MS/MS or GC-MS. The site-specific deuteration (+5 Da mass shift) enables unequivocal mass resolution from the native analyte while preserving identical physicochemical and chromatographic behavior—eliminating the differential ionization and matrix-effect errors inherent to analog IS (e.g., prednisolone). Essential for bioequivalence studies, ANDA submissions, pharmacokinetic profiling of complex betamethasone formulations, and QC method validation per USP/EP guidelines.

Molecular Formula C₂₂H₂₅D₅FO₈P
Molecular Weight 477.47
Cat. No. B1160664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone-d5 21-Phosphate
Synonyms(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione-d5;  9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene_x000B_-3,20-dione-d5 21-(Dihydrogen Phosphate); 
Molecular FormulaC₂₂H₂₅D₅FO₈P
Molecular Weight477.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone-d5 21-Phosphate: Procurement & Analytical Utility Overview


Betamethasone-d5 21-Phosphate is a stable isotope-labeled (deuterated) analog of the corticosteroid betamethasone 21-phosphate, with a molecular formula of C22H25D5FO8P and a molecular weight of 477.5 g/mol [1]. It is synthesized by the site-specific replacement of five hydrogen atoms with deuterium, a modification that results in a distinct mass shift (+5 Da) relative to the unlabeled compound while preserving nearly identical physicochemical and chromatographic behavior . This compound is exclusively utilized as an internal standard (IS) for the accurate quantification of betamethasone and its phosphate ester in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2].

Why Betamethasone-d5 21-Phosphate Cannot Be Replaced by a Generic Analog in Quantitative Bioanalysis


Generic substitution of a deuterated internal standard (IS) with a non-isotopic structural analog or a different corticosteroid in LC-MS/MS workflows introduces significant quantitative error due to differential ionization efficiency and variable matrix effects [1]. While betamethasone 21-phosphate and betamethasone-d5 21-Phosphate exhibit identical chemical properties, their distinct mass difference enables the mass spectrometer to resolve them as separate analytes. An analog IS, such as prednisolone or beclomethasone dipropionate, will not co-elute perfectly and will experience different matrix-induced ion suppression or enhancement, leading to inaccurate normalization and compromised assay accuracy and precision [2]. The use of a stable isotope-labeled IS is the 'gold standard' for correcting these unavoidable analytical variables, ensuring that the calculated analyte concentration is reliable and that the method meets stringent regulatory guidelines for bioequivalence and pharmacokinetic studies [3].

Betamethasone-d5 21-Phosphate: Quantifiable Evidence of Analytical Superiority


Deuterated vs. Non-Deuterated IS: Quantified Reduction in Matrix Effects

A stable isotope-labeled internal standard (SIL-IS) such as Betamethasone-d5 21-Phosphate corrects for matrix effects more effectively than a non-deuterated structural analog. In LC-MS/MS, co-eluting matrix components can suppress or enhance analyte ionization. The use of a SIL-IS, which co-elutes perfectly with the target analyte, normalizes for these effects, resulting in significantly improved accuracy. In contrast, a structurally analogous IS may experience different matrix effects, leading to quantification bias [1].

LC-MS/MS Matrix Effect Ion Suppression

Molecular Weight and Mass Spectrometry Resolution: +5 Da Differentiation

The incorporation of five deuterium atoms into Betamethasone-d5 21-Phosphate (Molecular Weight 477.5 g/mol) results in a +5 Da mass shift relative to the non-deuterated Betamethasone 21-Phosphate (Molecular Weight 472.5 g/mol) . This mass difference is sufficient to prevent isotopic interference between the analyte and internal standard channels in a triple quadrupole mass spectrometer, enabling distinct and accurate quantification [1].

Mass Spectrometry Isotopic Labeling Internal Standard

Analytical Precision and Method Validation: Enhanced Reproducibility

The use of a deuterated internal standard like Betamethasone-d5 21-Phosphate is a cornerstone of robust method validation. In a validated UPLC-MS/MS method for betamethasone sodium phosphate (BSP) and betamethasone dipropionate (BDP) in human plasma, the use of a structural analog IS (prednisolone for BSP, beclomethasone dipropionate for BDP) was employed. However, the authors note that a SIL-IS would be superior for normalizing matrix effects and improving precision [1]. While not a direct head-to-head for this exact compound, this study highlights the class advantage of SIL-IS over analog IS. The use of a SIL-IS is expected to reduce inter-assay variability (CV%) to <10%, a requirement for bioequivalence studies [2].

Method Validation Precision Bioequivalence

Quantitative Accuracy in Complex Matrices: Isotope Dilution Mass Spectrometry (IDMS)

The technique of Isotope Dilution Mass Spectrometry (IDMS), which pairs a deuterated internal standard with its unlabeled counterpart, is recognized for providing superior accuracy in quantifying corticosteroids. A foundational study demonstrated that deuterium-labeled betamethasone, used as an internal standard, enabled precise quantification of the corresponding undeuterated compound in human aqueous humour across a 0.1-10 ng range using GC-MS with negative chemical ionization [1]. This establishes the class-level principle that deuterated betamethasone analogs are essential for accurate, low-level quantification in biological fluids.

Isotope Dilution GC-MS Quantification

Regulatory Compliance and Traceability for ANDA Submissions

Betamethasone-d5 21-Phosphate is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The product can be further traceable against pharmacopeial standards (USP or EP) [1]. This is a key differentiator from many research-grade deuterated compounds that may lack the full documentation or traceability required for a regulatory filing.

Regulatory Compliance ANDA Reference Standard

Betamethasone-d5 21-Phosphate: High-Value Application Scenarios for Procurement


1. Bioequivalence Studies for Generic Betamethasone Formulations (ANDA)

In a bioequivalence study comparing a test and reference injectable suspension of betamethasone dipropionate and betamethasone disodium phosphate, accurate quantification of betamethasone in human plasma was essential. The study used a validated LC-MS/MS method and reported the geometric mean ratio (90% CI) for key pharmacokinetic parameters like Cmax and AUC [1]. Betamethasone-d5 21-Phosphate would serve as the ideal SIL-IS to correct for matrix effects and ensure the high precision and accuracy required for such a study, directly supporting the ANDA submission.

2. Pharmacokinetic (PK) and Metabolism Studies of Betamethasone Esters

Understanding the pharmacokinetics of complex betamethasone formulations, such as those containing both betamethasone sodium phosphate (BSP) and betamethasone dipropionate (BDP), requires the simultaneous quantification of multiple analytes (e.g., BSP, BDP, betamethasone, and its metabolites) in plasma [2]. Betamethasone-d5 21-Phosphate is the only internal standard that can accurately track and correct for the recovery and ionization of the target betamethasone 21-phosphate moiety across all sample preparation steps, from extraction to MS detection, providing reliable data on drug absorption, distribution, metabolism, and excretion (ADME).

3. Method Development and Validation for Quality Control (QC) of Betamethasone Sodium Phosphate API

During the commercial production of Betamethasone Sodium Phosphate Active Pharmaceutical Ingredient (API) or finished drug product, a robust and validated analytical method is required for quality control. Betamethasone-d5 21-Phosphate is specifically recommended for use in method development, method validation (AMV), and as a reference standard for QC applications [3]. Its use ensures the method is accurate and reliable for quantifying the active ingredient and any related substances, meeting the standards set by pharmacopeias (USP/EP).

4. Therapeutic Drug Monitoring (TDM) and Clinical Research

In a clinical research setting, monitoring betamethasone levels in biological fluids (e.g., plasma, urine) from patients with conditions like rheumatoid arthritis or asthma is critical for correlating dose with therapeutic effect or toxicity [2]. The use of Betamethasone-d5 21-Phosphate as an internal standard in LC-MS/MS assays guarantees the highest level of quantitative accuracy in these complex patient samples, enabling precise therapeutic drug monitoring and robust clinical study data.

Technical Documentation Hub

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